2,2,2-Trifluoro-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound characterized by the presence of trifluoromethyl, piperazine, and pyridazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Its unique chemical structure makes it suitable for developing advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Research: It can be used as a probe or tool compound to study biological pathways and molecular interactions.
Industrial Applications: This compound may be used in the synthesis of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperazine and pyridazine groups can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: This compound shares the trifluoromethyl group but has a simpler structure with a phenyl group instead of the piperazine and pyridazine groups.
2,2,3,3-Tetrafluoro-1,4-butanediol: This compound has a similar fluorinated backbone but differs in its functional groups and overall structure.
Uniqueness
2,2,2-Trifluoro-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone is unique due to its combination of trifluoromethyl, piperazine, and pyridazine groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c1-12-2-4-13(5-3-12)14-6-7-15(22-21-14)23-8-10-24(11-9-23)16(25)17(18,19)20/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUATPPWAMOXMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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